molecular formula C11H23N3O6 B7822315 L-Lysine L-glutamate CAS No. 27456-64-0

L-Lysine L-glutamate

Cat. No.: B7822315
CAS No.: 27456-64-0
M. Wt: 293.32 g/mol
InChI Key: HOMROMWVNDUGRI-RVZXSAGBSA-N
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Description

L-Lysine L-glutamate is a compound formed by the combination of two essential amino acids, L-lysine and L-glutamate. L-lysine is vital for human and animal growth, playing a crucial role in protein synthesis, calcium absorption, and immune function. L-glutamate is a key neurotransmitter in the brain and is involved in various metabolic processes. The combination of these two amino acids results in a compound with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine L-glutamate can be synthesized through the reaction of L-lysine and L-glutamic acid under controlled conditions. The reaction typically involves the formation of a peptide bond between the amino group of L-lysine and the carboxyl group of L-glutamic acid. This process can be catalyzed by enzymes or chemical catalysts under specific pH and temperature conditions.

Industrial Production Methods

Industrial production of L-lysine and L-glutamate is primarily achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for the production of these amino acids. The fermentation process involves the cultivation of the microorganism in a nutrient-rich medium, followed by the extraction and purification of the desired amino acids. The combination of L-lysine and L-glutamate can then be achieved through controlled chemical reactions or enzymatic processes.

Chemical Reactions Analysis

Types of Reactions

L-Lysine L-glutamate undergoes various chemical reactions, including:

    Oxidation: The amino groups in L-lysine can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups in L-glutamate can be reduced to form corresponding alcohols.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of L-lysine.

    Reduction: Alcohol derivatives of L-glutamate.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

L-Lysine L-glutamate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Used in the production of food additives, pharmaceuticals, and cosmetics.

Mechanism of Action

The mechanism of action of L-lysine L-glutamate involves its interaction with various molecular targets and pathways. L-lysine is known to enhance calcium absorption and collagen synthesis, while L-glutamate acts as a neurotransmitter and plays a role in energy metabolism. The combination of these two amino acids can result in synergistic effects, enhancing their individual properties and functions.

Comparison with Similar Compounds

L-Lysine L-glutamate can be compared with other similar compounds, such as:

    L-lysine hydrochloride: A salt form of L-lysine used as a dietary supplement.

    L-glutamic acid: The free form of L-glutamate, commonly used as a flavor enhancer.

    L-lysine monohydrochloride: Another salt form of L-lysine with similar applications.

The uniqueness of this compound lies in its combined properties, offering benefits from both L-lysine and L-glutamate in a single compound.

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C5H9NO4/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMROMWVNDUGRI-RVZXSAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27456-64-0
Record name Glutamic acid-lysine copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27456-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50883926
Record name L-Glutamic acid, compd. with L-lysine (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-52-6, 27456-64-0
Record name Lysine glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5408-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine L-glutamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(glutamic acid-lysine)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, compd. with L-lysine (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamic acid, compd. with L-lysine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.067
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Record name LYSINE GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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